N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of cyclopenta[d][1,3]thiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the indole moiety. Key steps include:
Formation of the Cyclopenta[d][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and haloalkane precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Acetamide Formation: The final step involves the acylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide: shares similarities with other compounds containing indole or thiazole rings, such as:
Uniqueness
What sets this compound apart is its specific combination of cyclopenta[d][1,3]thiazole and indole moieties, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c1-20-10-11(12-5-2-3-7-14(12)20)9-16(21)19-17-18-13-6-4-8-15(13)22-17/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,18,19,21) |
InChI Key |
QRRGTYONYTXYHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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